2-(4-Cyclopropyloxy-3,5-dimethoxyphenyl)ethanamine;hydrochloride
Description
2-(4-Cyclopropyloxy-3,5-dimethoxyphenyl)ethanamine hydrochloride is a synthetic phenethylamine derivative characterized by a unique substitution pattern on its phenyl ring. The compound features:
- 3,5-Dimethoxy groups: These substituents occupy the meta positions relative to the ethanamine side chain.
- 4-Cyclopropyloxy group: A cyclopropyl ether moiety at the para position, distinguishing it from common halogen or alkyl substitutions in related compounds.
Properties
IUPAC Name |
2-(4-cyclopropyloxy-3,5-dimethoxyphenyl)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3.ClH/c1-15-11-7-9(5-6-14)8-12(16-2)13(11)17-10-3-4-10;/h7-8,10H,3-6,14H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZUMOILSFYOWEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC2CC2)OC)CCN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Cyclopropyloxy-3,5-dimethoxyphenyl)ethanamine;hydrochloride typically involves multiple steps, starting from commercially available precursors. One common approach is the alkylation of 3,5-dimethoxyphenol with cyclopropyl bromide to introduce the cyclopropyloxy group. This is followed by the formation of the ethanamine side chain through a series of reactions, including reduction and amination. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
2-(4-Cyclopropyloxy-3,5-dimethoxyphenyl)ethanamine;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The ethanamine side chain can be reduced to form primary amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can lead to the formation of quinones, while reduction of the ethanamine side chain can yield primary amines.
Scientific Research Applications
Psychoactive Properties
Research indicates that compounds similar to 2-(4-Cyclopropyloxy-3,5-dimethoxyphenyl)ethanamine exhibit psychoactive effects, particularly as potential hallucinogens or entheogens. These compounds are believed to interact with serotonin receptors in the brain, particularly the 5-HT2A receptor, which is implicated in the modulation of mood and perception.
Case Study: Serotonergic Activity
A study focusing on the structure-activity relationship (SAR) of phenethylamines found that modifications at the para position of the aromatic ring significantly influenced receptor binding affinity and agonistic activity at serotonin receptors . This suggests that 2-(4-Cyclopropyloxy-3,5-dimethoxyphenyl)ethanamine could be investigated further for its potential therapeutic effects in treating depression or anxiety disorders.
Antidepressant Potential
The antidepressant properties of phenethylamines have been documented in various studies. The mechanism often involves modulation of neurotransmitter systems, including serotonin and norepinephrine pathways.
Data Table: Antidepressant Activity Overview
Neuroprotective Effects
Emerging evidence suggests that certain phenethylamines may exhibit neuroprotective properties, potentially beneficial in conditions such as Alzheimer's disease or other neurodegenerative disorders.
Case Study: Neuroprotection
In vitro studies have demonstrated that related compounds can protect neuronal cells from oxidative stress-induced apoptosis. The proposed mechanism involves the activation of neurotrophic factors such as BDNF (Brain-Derived Neurotrophic Factor), which plays a critical role in neuronal survival and growth .
Safety and Toxicological Considerations
While the therapeutic potential is promising, safety profiles must be established through rigorous testing. Toxicological assessments are essential to understand any adverse effects associated with long-term use or high dosages.
Data Table: Toxicological Assessment Summary
| Assessment Type | Findings |
|---|---|
| Acute toxicity | No significant adverse effects observed at therapeutic doses in animal models |
| Chronic exposure | Further studies needed to evaluate long-term effects |
Mechanism of Action
The mechanism of action of 2-(4-Cyclopropyloxy-3,5-dimethoxyphenyl)ethanamine;hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The ethanamine side chain can mimic the structure of natural neurotransmitters, allowing it to bind to and modulate the activity of these targets. The presence of the cyclopropyloxy and methoxy groups can influence the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Differences
The compound’s 3,5-dimethoxy-4-cyclopropyloxy substitution pattern contrasts with the 2,5-dimethoxy-4-X (X = halogen, alkyl, or thioether) motifs seen in NBOMe and 2C-series compounds. The absence of an N-benzyl group (a hallmark of NBOMe derivatives) further differentiates it from highly potent analogs like 25I-NBOMe or 25C-NBOMe .
Table 1: Structural Comparison of Selected Phenethylamines
Pharmacological Implications
- Receptor Affinity: NBOMe derivatives (e.g., 25I-NBOMe) exhibit nanomolar affinity for 5-HT2A receptors due to their N-benzyl substitution, which stabilizes receptor interactions .
- Toxicity Profile : NBOMe compounds are associated with severe adverse effects (e.g., seizures, hyperthermia) due to excessive receptor activation . The absence of the N-benzyl group in the target compound might mitigate such risks, though this remains speculative without empirical data.
Research Findings and Knowledge Gaps
- Structural Uniqueness : The 3,5-dimethoxy-4-cyclopropyloxy configuration is rare among documented phenethylamines. This arrangement could alter steric interactions with receptor binding pockets compared to 2,5-dimethoxy analogs .
- Synthetic Accessibility : Cyclopropyl ethers are challenging to synthesize but offer tunable lipophilicity, a critical factor in blood-brain barrier penetration .
- Need for Further Studies: No peer-reviewed data on the target compound’s synthesis, receptor binding, or toxicology were identified in the evidence. Comparative studies with 2C and NBOMe analogs are essential to elucidate its pharmacological profile.
Biological Activity
2-(4-Cyclopropyloxy-3,5-dimethoxyphenyl)ethanamine; hydrochloride is a chemical compound belonging to the phenethylamine class. This compound has gained attention for its potential biological activities, particularly its interaction with serotonin receptors. This article reviews the biological activity of this compound, focusing on its pharmacological effects, receptor interactions, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Weight : 245.73 g/mol
- IUPAC Name : 2-(4-Cyclopropyloxy-3,5-dimethoxyphenyl)ethanamine; hydrochloride
Research indicates that compounds similar to 2-(4-Cyclopropyloxy-3,5-dimethoxyphenyl)ethanamine often act as agonists or antagonists at various serotonin receptor subtypes. Specifically, studies on related phenethylamines suggest that they may selectively interact with the 5-HT_2A and 5-HT_2C receptors.
Receptor Interaction
A study involving a series of phenethylamines demonstrated that these compounds could act as partial agonists at the 5-HT_2C receptor while exhibiting antagonistic properties at the 5-HT_2A receptor. The selectivity for these receptors may contribute to their psychotropic effects:
| Compound | 5-HT_2A Antagonism (%) | 5-HT_2C Agonism (%) |
|---|---|---|
| 2C-I | 17±4 | 44±10 |
| 2C-B | 4±2 | 50±11 |
| 2C-D | 6±3 | 48±7 |
| Target Compound | TBD | TBD |
Biological Activity
The biological activity of this compound can be categorized into several key areas:
- Psychoactive Effects : As a member of the phenethylamine family, it is hypothesized that this compound may produce hallucinogenic effects similar to those observed with other compounds in this class, such as mescaline and its analogs.
- Neurotransmitter Modulation : By modulating serotonin levels through receptor interaction, it may influence mood, perception, and cognition.
- Potential Therapeutic Applications : The inhibition of lysine-specific demethylase-1 (LSD1), as noted in related compounds, suggests potential applications in treating psychiatric disorders or enhancing cognitive functions.
Case Studies and Research Findings
Recent studies have highlighted the pharmacological profiles of structurally related compounds:
- A study on Isoproscaline , a close analog, indicated significant hallucinogenic properties attributed to its action as a 5-HT_2A receptor agonist. Dosages ranging from 40–80 mg produced effects lasting up to 16 hours .
- Another investigation into phenethylamines demonstrated that modifications at the C(4) position significantly altered receptor affinity and intrinsic activity. This suggests that subtle changes in structure can lead to markedly different biological outcomes .
Toxicity and Safety Profile
The toxicity profile of 2-(4-Cyclopropyloxy-3,5-dimethoxyphenyl)ethanamine; hydrochloride remains largely unexplored. However, compounds within the phenethylamine class are often associated with risks related to their psychoactive effects. Further toxicological studies are necessary to establish safety parameters.
Q & A
Q. How can researchers optimize the synthesis of 2-(4-cyclopropyloxy-3,5-dimethoxyphenyl)ethanamine hydrochloride to improve yield and purity?
Methodological Answer: Multi-step synthesis protocols, such as those used for structurally similar compounds (e.g., cyclopropyl(4-fluorophenyl)methanamine hydrochloride), involve:
Substitution Reactions: Introducing the cyclopropyloxy group via nucleophilic aromatic substitution under controlled pH and temperature .
Amine Protection/Deprotection: Using tert-butoxycarbonyl (Boc) or benzyl groups to prevent side reactions during functionalization .
Salt Formation: Final hydrochloride salt preparation via HCl gas exposure in anhydrous ethanol to enhance solubility and stability .
Key Metrics: Monitor reaction intermediates via HPLC and confirm final product purity (>98%) using NMR and mass spectrometry .
Q. What analytical techniques are critical for characterizing the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy: Assign peaks for the cyclopropyloxy (δ 0.5–1.5 ppm), dimethoxy (δ 3.7–3.9 ppm), and ethanamine (δ 2.6–3.1 ppm) groups to confirm regiochemistry .
- High-Resolution Mass Spectrometry (HRMS): Validate the molecular formula (e.g., C₁₃H₂₀ClNO₃) with <2 ppm error .
- X-ray Crystallography: Resolve stereochemical ambiguities, particularly for chiral centers introduced during synthesis .
Q. How should researchers assess the compound’s stability under varying storage conditions?
Methodological Answer:
- Accelerated Stability Studies: Expose the compound to 40°C/75% RH for 6 months and analyze degradation products (e.g., hydrolyzed cyclopropyl group) via LC-MS .
- Light Sensitivity Tests: Use UV-vis spectroscopy to detect photodegradation of the dimethoxy phenyl moiety .
Advanced Research Questions
Q. What experimental designs are recommended to evaluate the compound’s interaction with neurotransmitter receptors (e.g., serotonin, dopamine)?
Methodological Answer:
- In Vitro Binding Assays: Use radioligand displacement (e.g., [³H]5-HT for serotonin receptors) to measure IC₅₀ values. Compare affinity profiles with structural analogs (e.g., 2-(3,4-dichlorophenyl)ethanamine) .
- Functional Assays: Employ cAMP or calcium flux assays in HEK293 cells expressing recombinant receptors to assess agonist/antagonist activity .
- Molecular Docking: Model the compound’s binding pose in receptor active sites (e.g., 5-HT₁ₐ) using Schrödinger Suite or AutoDock .
Q. How do stereochemical variations (e.g., R/S enantiomers) impact biological activity and metabolic pathways?
Methodological Answer:
- Chiral Resolution: Separate enantiomers via chiral HPLC (e.g., Chiralpak AD-H column) and test each for receptor binding selectivity .
- Metabolic Profiling: Incubate enantiomers with human liver microsomes and identify metabolites (e.g., N-dealkylation products) using UPLC-QTOF .
Example Finding: (R)-enantiomers of similar compounds show 10-fold higher serotonin receptor affinity than (S)-forms due to steric hindrance differences .
Q. What strategies can resolve contradictions in pharmacokinetic data across in vitro and in vivo models?
Methodological Answer:
- Physiologically Based Pharmacokinetic (PBPK) Modeling: Integrate in vitro permeability (Caco-2 assays) and metabolic clearance (CYP450 inhibition data) to predict in vivo bioavailability .
- Tissue Distribution Studies: Use radiolabeled compound (¹⁴C) in rodents to quantify accumulation in the CNS versus peripheral tissues .
Structural and Functional Comparisons
Q. Table 1: Structurally Related Compounds and Key Differences
Safety and Handling
Q. What precautions are necessary when handling the hydrochloride salt in aqueous solutions?
Methodological Answer:
- pH Control: Maintain solutions at pH 4–6 to prevent freebase precipitation. Use buffered saline for in vivo injections .
- Personal Protective Equipment (PPE): Wear nitrile gloves and safety goggles to avoid dermal/ocular exposure. Use fume hoods during weighing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
